molecular formula C9H10N2O2 B12925673 2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 93673-21-3

2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12925673
CAS No.: 93673-21-3
M. Wt: 178.19 g/mol
InChI Key: SQIBYKZYAGQPRP-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the cyclization of 3-(furan-3-ylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Preparation of furan-3-ylmethyl intermediates.
  • Cyclization with pyrazole precursors under controlled temperature and pressure.
  • Purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products:

  • Oxidation products include furan-3-carboxylic acid derivatives.
  • Reduction products include dihydropyrazole derivatives.
  • Substitution products include halogenated or alkylated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.

Comparison with Similar Compounds

1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other furan-pyrazole derivatives, such as 1-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(furan-3-ylmethyl)-3-ethyl-1H-pyrazol-5(4H)-one.

    Uniqueness: The specific substitution pattern on the furan and pyrazole rings imparts unique chemical and biological properties to 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one, making it a valuable compound for research and development.

Properties

CAS No.

93673-21-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(furan-3-ylmethyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H10N2O2/c1-7-4-9(12)11(10-7)5-8-2-3-13-6-8/h2-3,6H,4-5H2,1H3

InChI Key

SQIBYKZYAGQPRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)CC2=COC=C2

Origin of Product

United States

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